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Compound of Interest

Compound Name: XMD8-87

Cat. No.: B15578104

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of XMD8-87, a potent and
selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ackl). This
document consolidates key data, outlines detailed experimental protocols, and visualizes
associated signaling pathways and research workflows to support ongoing and future research
in oncology and related fields.

Core Compound Details
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Parameter Value Reference
CAS Number 1234480-46-6 [11[2]
Synonyms ACK1-B19 [2]
Molecular Formula C24H27N702 [31[4]
Molecular Weight 445.52 g/mol [3114]

5,11-Dihydro-2-[[2-methoxy-4-
(4-methyl-1-

Chemical Name piperazinyl)phenylJamino]-11- [1]
methyl-6H-pyrimido[4,5-b][5]

[6]benzodiazepin-6-one

) ) ATP-competitive inhibitor of
Mechanism of Action [7]
TNK2

Quantitative Biological Data

The biological activity of XMD8-87 has been characterized through various in vitro assays,
demonstrating its high potency and selectivity for TNK2 and its oncogenic mutants.

In Vitro Potency

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.tocris.com/products/xmd-8-87_6061
https://probechem.com/products_XMD8-87.html
https://probechem.com/products_XMD8-87.html
https://www.medchemexpress.com/XMD8-87.html
https://www.axonmedchem.com/2762-xmd-8-87
https://www.medchemexpress.com/XMD8-87.html
https://www.axonmedchem.com/2762-xmd-8-87
https://www.aging-us.com/article/202408/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC4411206/
https://www.tocris.com/products/xmd-8-87_6061
https://www.chemicalprobes.org/xmd8-87
https://www.benchchem.com/product/b15578104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Line /

Target Assay Type ICso (nM) Kd (nM) . Reference
Conditions
HEK293T
TNK2 (wild- cells
ELISA 1900 - _ [2]
type) expressing
human TNK2
TNK2 (wild- Ambit binding
15 - [21[7]
type) assay
TNK2
(D163E Cell Viability 38 - Ba/F3 cells [11[3114]
mutant)
TNK2
(R806Q Cell Viability 113 - Ba/F3 cells [1]1[3][4]
mutant)

Off-Target Kinase Profile

XMD8-87 exhibits excellent kinome selectivity.[8] The following table summarizes the binding
affinities and inhibitory concentrations for key off-target kinases identified through KinomeScan
at a screening concentration of 10 uM.[8]
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Off-Target Kinase

Kd (nM) (Ambit
binding assay)

ICs0 (NM)
(Invitrogen kinase

Reference

assay)
BRK 37 47 [8]
CSF1R 330 428 [8]
DCAMKL1 280 [8]
DCAMKL2 690 3200 [8]
FRK 96 264 [8]
GAK 270 [8]
TNK1 110 [8]

In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in CD1 mice have provided initial insights into the in vivo behavior of

XMD8-87.[8]
Parameter Value Dosing Reference
Protein Binding
92% [8]
(mouse)
Microsomal Stability 27.9 min (mouse), 8]
(tv2) 60.8 min (human)
IV Clearance 150 mL/min/kg 3 mg/kg IV [8]
IV Half-life (t%%) 0.7 hr 3 mg/kg IV [8]
Oral Bioavailability
5% 10 mg/kg PO [8]
(F%)
Oral AUCinf 56 ng*hr/mL 10 mg/kg PO [8]
Signaling Pathway
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TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of
several receptor tyrosine kinases (RTKSs), such as the Epidermal Growth Factor Receptor
(EGFR).[5] Upon activation by upstream signals, TNK2 can influence multiple pro-tumorigenic
pathways, including the PI3K/AKT signaling cascade.[6] XMD8-87, by competitively inhibiting
the ATP-binding site of TNK2, effectively blocks its kinase activity and the subsequent
downstream signaling events.
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TNK2 signaling pathway and the inhibitory action of XMD8-87.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the
characterization of XMD8-87.

TNK2 Kinase Assay (In Vitro ICso Determination)

This protocol is based on a generic biochemical enzymatic kinase assay format, such as those
offered by SelectScreen Kinase Profiling Services, which are commonly used to determine the
ICso values of kinase inhibitors.[3]

e Reagents and Materials:

[e]

Recombinant human TNK2 enzyme.

o

Kinase substrate (e.g., a generic tyrosine-containing peptide).

[¢]

XMD8-87 stock solution (in DMSO).

[¢]

ATP solution (at a concentration equal to the Km for TNK2).
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o Kinase assay buffer.
o Detection reagent (e.g., ADP-Glo™).

o 384-well assay plates.

e Procedure:

1. Prepare serial dilutions of XMD8-87 in DMSO. A common starting concentration is 1 uM,
followed by 10-point, 3-fold serial dilutions.

2. Add the diluted XMD8-87 or DMSO (vehicle control) to the wells of the 384-well plate.
3. Add the TNK2 enzyme and substrate solution to each well.

4. Initiate the kinase reaction by adding the ATP solution.

5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

6. Stop the reaction and add the detection reagent according to the manufacturer's
instructions. This reagent measures the amount of ADP produced, which is proportional to
kinase activity.

7. Measure the signal (e.g., luminescence) using a plate reader.

8. Calculate the percent inhibition for each XMD8-87 concentration relative to the DMSO
control and plot the data to determine the ICso value using a suitable software package.

Cell Viability Assay (MTS-based)

This protocol is adapted from standard MTS-based cell viability assays used to assess the anti-
proliferative effects of XMD8-87 on cancer cell lines.[3]

o Reagents and Materials:
o Ba/F3 cells (parental and those expressing TNK2 mutants).

o Cell culture medium and supplements.
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o XMD8-87 stock solution (in DMSO).
o MTS reagent.

o 96-well cell culture plates.

e Procedure:

1. Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to
adhere or stabilize overnight.

2. Prepare serial dilutions of XMD8-87 in cell culture medium.

3. Treat the cells with the diluted XMD8-87 or DMSO (vehicle control) and incubate for 72
hours.

4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
5. Measure the absorbance at 490 nm using a microplate reader.

6. Calculate the percent cell viability for each treatment condition relative to the DMSO
control and determine the 1Cso value.

Western Blotting for TNK2 Phosphorylation

This protocol outlines the procedure for assessing the inhibition of TNK2 auto-phosphorylation
in a cellular context.[9]

e Reagents and Materials:

o HEK293T cells transiently expressing TNK2.

[¢]

XMD8-87 stock solution (in DMSO).

[¢]

Lysis buffer containing protease and phosphatase inhibitors.

[e]

Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2).

o

HRP-conjugated secondary antibody.
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o Chemiluminescent substrate.

o SDS-PAGE gels and blotting membranes.

e Procedure:
1. Plate HEK293T cells expressing TNK2 and allow them to grow.

2. Treat the cells with various concentrations of XMD8-87 (e.g., serial dilutions from 5 uM
down to ~10 nM) or DMSO for a specified duration (e.g., 6 hours).

3. Lyse the cells and quantify the protein concentration.

4. Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
5. Block the membrane and incubate with the primary antibody against phospho-TNK2.
6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

7. Detect the signal using a chemiluminescent substrate.

8. Strip and re-probe the membrane with an antibody against total TNK2 to ensure equal
protein loading.

Experimental Workflow

The characterization of a novel kinase inhibitor like XMD8-87 typically follows a structured
workflow, from initial discovery to preclinical evaluation.
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A typical experimental workflow for the characterization of a kinase inhibitor.
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Synthesis Outline

XMD8-87 belongs to the benzopyrimidodiazepinone class of compounds. While a detailed,
step-by-step synthesis protocol is proprietary, the general synthetic strategy for such scaffolds
often involves the condensation of an o-phenylenediamine derivative with a suitably
functionalized pyrimidine moiety. The synthesis of related 1,5-benzodiazepines has been
reported through various methods, including catalyst-free multi-component reactions or
procedures involving Lewis acid catalysis.[10][11] The structure of XMD8-87 suggests a multi-
step synthesis culminating in the coupling of the benzopyrimidodiazepinone core with 2-
methoxy-4-(4-methylpiperazin-1-yl)aniline.

Conclusion

XMD8-87 is a valuable research tool for investigating the roles of TNK2 in normal physiology
and disease, particularly in cancers where TNK2 is overexpressed or mutated. Its high potency
and selectivity make it a suitable chemical probe for cellular studies and a promising lead
compound for further therapeutic development. This guide provides a foundational resource for
researchers working with or interested in XMD8-87, facilitating experimental design and data
interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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